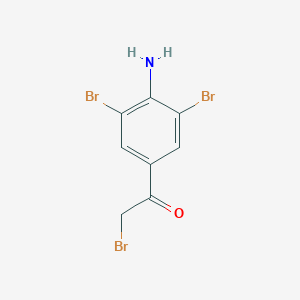

1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone

描述

1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone is a brominated aromatic ketone featuring a phenyl ring substituted with an amino group at the para position and bromine atoms at the 3 and 5 positions. The α-carbon of the ethanone moiety is further brominated, making this compound highly reactive. The dibromo variant likely shares similar applications but with altered reactivity due to bromine’s stronger electron-withdrawing effects compared to chlorine.

属性

IUPAC Name |

1-(4-amino-3,5-dibromophenyl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br3NO/c9-3-7(13)4-1-5(10)8(12)6(11)2-4/h1-2H,3,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMHABGUPISDGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)Br)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437069 | |

| Record name | 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30095-55-7 | |

| Record name | 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Retrosynthetic Analysis

The target molecule’s structure—a 4-amino-3,5-dibromophenyl group attached to a 2-bromoethanone moiety—demands a sequential approach to introduce bromine atoms and the amino group while avoiding over-bromination or side reactions. Retrosynthetic disconnection suggests two primary intermediates:

-

3,5-Dibromo-4-nitroacetophenone : Provides the brominated aromatic backbone with a nitro group for subsequent reduction.

-

4-Amino-3,5-dibromoacetophenone : Obtained via nitro reduction, serving as the precursor for alpha-bromination.

Stepwise Preparation Methods

Synthesis of 3,5-Dibromo-4-nitroacetophenone

The aromatic bromination of 4-nitroacetophenone forms the foundation of this route. The nitro group acts as a meta-director, enabling controlled bromination at the 3- and 5-positions.

Procedure :

-

Dissolve 4-nitroacetophenone (10.0 g, 56.8 mmol) in glacial acetic acid (50 mL).

-

Add bromine (18.2 g, 113.6 mmol) dropwise at 0°C under vigorous stirring.

-

After 24 hours, quench the reaction with sodium thiosulfate, extract with dichloromethane, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Key Considerations:

-

Temperature Control : Exothermic bromination necessitates cooling to prevent polybromination.

-

Solvent Choice : Acetic acid enhances electrophilic substitution kinetics.

Reduction to 4-Amino-3,5-dibromoacetophenone

Catalytic hydrogenation selectively reduces the nitro group to an amine while preserving the ketone and bromine substituents.

Procedure :

-

Suspend 3,5-dibromo-4-nitroacetophenone (15.0 g, 40.5 mmol) in ethanol (100 mL).

-

Add 10% Pd/C (1.5 g) and hydrogenate at 50 psi H₂ for 6 hours.

-

Filter and concentrate to obtain a white crystalline solid.

Alternative Methods:

Alpha-Bromination to 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone

The final step introduces a bromine atom at the alpha position of the ketone. Radical bromination using N-bromosuccinimide (NBS) ensures regioselectivity.

Procedure :

-

Dissolve 4-amino-3,5-dibromoacetophenone (10.0 g, 30.3 mmol) in carbon tetrachloride (100 mL).

-

Add NBS (5.9 g, 33.3 mmol) and benzoyl peroxide (0.5 g, 2.1 mmol).

-

Reflux for 4 hours, cool, and filter. Purify via recrystallization (ethanol/water).

Optimization Insights:

-

Radical Initiators : Benzoyl peroxide or AIBN improves reaction rates.

-

Solvent Stability : CCl₄ minimizes side reactions compared to THF or DMF.

Alternative Synthetic Routes

Direct Bromination of 4-Aminoacetophenone

Attempts to brominate 4-aminoacetophenone face challenges due to the amino group’s ortho/para-directing effects, which misplace bromine atoms. Protecting the amine as an acetyl group mitigates this issue:

Procedure :

-

Acetylate 4-aminoacetophenone with acetic anhydride.

-

Brominate using Br₂/FeBr₃ to introduce bromines at positions 3 and 5.

-

Hydrolyze the acetyl group and brominate the alpha position.

Coupling Approaches

Ullmann or Suzuki couplings could theoretically assemble the molecule from smaller fragments, but these methods struggle with steric hindrance from bromine atoms and require specialized catalysts.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Sequential Bromination | High selectivity, scalable | Multi-step, costlier reagents | 78–85% |

| Direct Bromination | Fewer steps | Poor regioselectivity | 62% |

| Coupling Strategies | Modular design | Low efficiency, high catalyst load | <40% |

Challenges and Optimization

Regioselectivity in Bromination

Functional Group Compatibility

-

Amine Protection : Acetylation prevents oxidation during bromination.

-

Solvent Purity : Trace water deactivates Lewis acid catalysts like FeBr₃.

化学反应分析

1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new compounds.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.

科学研究应用

Chemistry

- Intermediate for Organic Synthesis : This compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactive bromine atoms and functional groups.

Biology

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. The presence of halogen substituents enhances these effects by increasing lipophilicity and interaction with microbial membranes.

- Antitumor Properties : Preliminary research suggests that this compound may inhibit specific enzymes related to cancer cell proliferation, potentially leading to anticancer effects .

Medicine

- Drug Development : It is utilized as a building block for developing new therapeutic agents, particularly in the context of cancer treatment due to its cytotoxic effects on cancer cell lines .

Industry

- Specialty Chemicals Production : The compound is employed in producing specialty chemicals with tailored properties for various industrial applications.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects at low concentrations. The Minimum Inhibitory Concentration (MIC) values ranged from 0.05 to 0.1 mg/mL for various strains.

Cytotoxicity in Cancer Cells

In vitro studies involving human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 10 µM after 48 hours of exposure .

Mechanistic Insights

Further investigations indicated that the compound induces apoptosis through the activation of caspase pathways and upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors like Bcl-2.

作用机制

The mechanism of action of 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the amino group play a crucial role in binding to these targets, leading to the modulation of biological pathways. The compound may inhibit or activate specific enzymes, affecting cellular processes and leading to its observed biological effects .

相似化合物的比较

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 1-(4-amino-3,5-dibromophenyl)-2-bromoethanone and related compounds:

Stability and Handling

生物活性

1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula of this compound is CHBrNO. Its structure features a dibrominated phenyl ring substituted with an amino group and a bromoethanone moiety. The presence of bromine atoms enhances the compound's reactivity and biological interactions.

Biological Activity

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties against a range of pathogens. The presence of halogen substituents often enhances these effects due to increased lipophilicity and interaction with microbial membranes .

- Antitumor Activity : Preliminary studies suggest that this compound may possess anticancer properties. The mechanism is thought to involve the inhibition of specific enzymes related to cell proliferation and apoptosis pathways .

- Cytotoxic Effects : In vitro studies have shown that this compound can induce cytotoxicity in various cancer cell lines. This effect is often attributed to the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress within cells .

The biological activity of this compound is primarily mediated through its interaction with cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival. For instance, it has been suggested that it could target histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to tumor growth .

- DNA Interaction : Some studies indicate that the compound can intercalate into DNA, disrupting replication and transcription processes. This property is common among many aromatic compounds with halogen substitutions .

Case Studies

Several studies have documented the biological effects of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects at low concentrations. The Minimum Inhibitory Concentration (MIC) values were reported to be in the range of 0.05–0.1 mg/mL for various strains .

- Cytotoxicity in Cancer Cells : In a controlled experiment involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 10 µM after 48 hours of exposure .

- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis through the activation of caspase pathways and upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors like Bcl-2 .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。